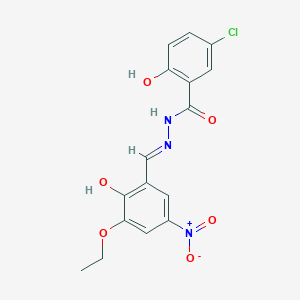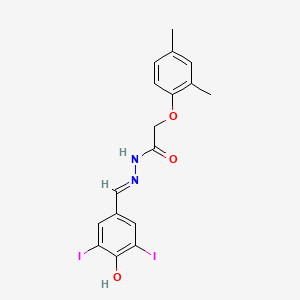![molecular formula C17H18BrN3O B6074642 4-bromo-2-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B6074642.png)
4-bromo-2-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPIMP and has a molecular formula of C20H20BrN3O. In
Mechanism of Action
The mechanism of action of BPIMP is not fully understood. However, studies have suggested that BPIMP exerts its biological effects by binding to DNA and inhibiting DNA synthesis. BPIMP has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. The inhibition of topoisomerase II activity leads to the accumulation of DNA damage, ultimately leading to cell death.
Biochemical and Physiological Effects:
BPIMP has been shown to have various biochemical and physiological effects. In vitro studies have shown that BPIMP inhibits the activity of various enzymes, including topoisomerase II and DNA polymerase. BPIMP has also been shown to induce oxidative stress and DNA damage in cancer cells. In addition, BPIMP has been shown to affect the expression of various genes involved in cell cycle regulation and apoptosis.
Advantages and Limitations for Lab Experiments
BPIMP has several advantages for use in lab experiments. Firstly, BPIMP is relatively easy to synthesize and can be obtained in high yields with high purity. Secondly, BPIMP has been extensively studied and its biological effects are well-established. However, there are also some limitations to using BPIMP in lab experiments. Firstly, BPIMP is a relatively new compound and its long-term effects are not fully understood. Secondly, BPIMP has been shown to have cytotoxic effects on both cancer and healthy cells, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of BPIMP. Firstly, further studies are needed to fully understand the mechanism of action of BPIMP. Secondly, the potential applications of BPIMP in the field of medicinal chemistry should be further explored, particularly in the development of new anticancer and antifungal agents. Thirdly, the cytotoxic effects of BPIMP on healthy cells should be further investigated, with the aim of minimizing any potential side effects. Finally, the development of new synthesis methods for BPIMP should be explored, with the aim of improving yield and reducing costs.
In conclusion, 4-bromo-2-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol is a chemical compound that has shown significant potential in various fields, particularly in medicinal chemistry. Further studies are needed to fully understand the mechanism of action of BPIMP and its potential applications. The development of new synthesis methods for BPIMP should also be explored, with the aim of improving yield and reducing costs.
Synthesis Methods
The synthesis method of 4-bromo-2-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 4-phenylpiperazine in the presence of acetic acid and sodium acetate. The resulting product is then treated with formaldehyde and hydrochloric acid to obtain the final product, BPIMP. This synthesis method has been optimized to produce high yields of BPIMP with high purity.
Scientific Research Applications
BPIMP has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, BPIMP has been shown to have anticancer properties. Studies have shown that BPIMP inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. BPIMP has also been investigated for its potential use as an antifungal agent. In addition, BPIMP has been shown to have antibacterial properties against various strains of bacteria.
properties
IUPAC Name |
4-bromo-2-[(Z)-(4-phenylpiperazin-1-yl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O/c18-15-6-7-17(22)14(12-15)13-19-21-10-8-20(9-11-21)16-4-2-1-3-5-16/h1-7,12-13,22H,8-11H2/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVIUVQRHBTMOK-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C\C3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-({1-[2-(methylthio)-4-pyrimidinyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6074563.png)
![4-phenylpyrimido[1,2-a]benzimidazole perchlorate](/img/structure/B6074577.png)
![2-mercapto-6-methyl-5-phenyl-3-(4-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6074589.png)
![3-hydroxy-3-[(isopropylamino)methyl]-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B6074590.png)
![1-{1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6074599.png)

![4-methyl-2-(methylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-thiazole-5-carboxamide](/img/structure/B6074611.png)
![3-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-(4-methylbenzyl)-2-piperazinone](/img/structure/B6074615.png)
![2-{1-(2-fluorobenzyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6074619.png)
![ethyl (3,5-dimethyl-4-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B6074622.png)
![3-(5-bromo-2-furyl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6074630.png)
![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide bis(trifluoroacetate)](/img/structure/B6074632.png)
![7-methyl-2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6074634.png)
